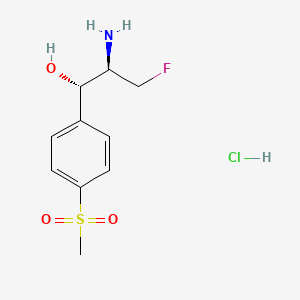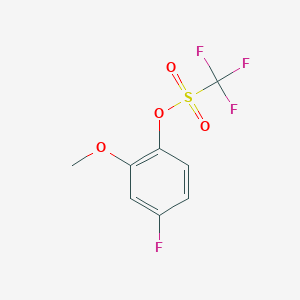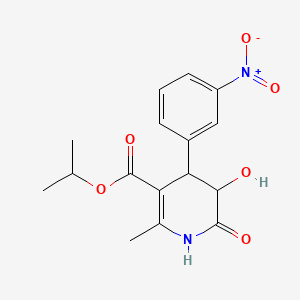
3-Methylthiofentanyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiofentanyl-d3 is a synthetic opioid analgesic and a deuterated analog of 3-Methylthiofentanyl. It is structurally related to fentanyl, a potent opioid used for pain management. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies to trace the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiofentanyl-d3 typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a substitution reaction.
Deuteration: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final Assembly: The final compound is assembled through amide bond formation between the piperidine and thiophene moieties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylthiofentanyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Methylthiofentanyl-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of the compound in biological systems.
Receptor Binding Studies: Helps in understanding the binding affinity and selectivity of the compound towards opioid receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of related compounds
Mecanismo De Acción
3-Methylthiofentanyl-d3 exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to:
Decreased Pain Sensation: By inhibiting the transmission of pain signals.
Euphoria and Sedation: Due to the activation of opioid receptors.
Respiratory Depression: A potential side effect resulting from the suppression of the respiratory centers in the brain
Comparación Con Compuestos Similares
Similar Compounds
3-Methylthiofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: A widely used opioid analgesic with a similar mechanism of action.
α-Methylfentanyl: Another fentanyl analog with slight structural differences.
Uniqueness
3-Methylthiofentanyl-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .
Propiedades
Fórmula molecular |
C21H28N2OS |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-N-[3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/i1D3 |
Clave InChI |
SRARDYUHGVMEQI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)


![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)


![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
